

# Physicochemical properties of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Mercapto-4-hydroxy-5-cyanopyrimidine

**Cat. No.:** B185311

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An In-depth Technical Guide to the Physicochemical Properties of **2-Mercapto-4-hydroxy-5-cyanopyrimidine**

## Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and pharmaceuticals. Their prevalence in nature as components of nucleic acids has made them a focal point for the design of therapeutic agents that can modulate fundamental biological processes.<sup>[1]</sup> The compound of interest, **2-Mercapto-4-hydroxy-5-cyanopyrimidine**, is a multi-functionalized heterocycle with significant potential as a building block in drug discovery.<sup>[2][3]</sup> Its unique arrangement of a mercapto, a hydroxyl, and a cyano group on the pyrimidine core imparts a rich chemical reactivity and a propensity for complex molecular interactions. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, and characterization, offering field-proven insights for researchers in drug development and chemical synthesis.

## Molecular Structure and Prototropic Tautomerism

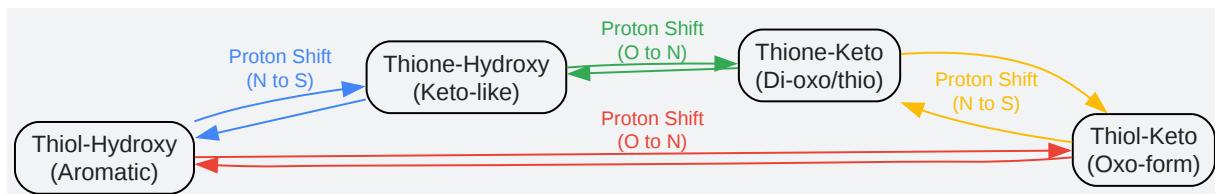
A critical feature of **2-Mercapto-4-hydroxy-5-cyanopyrimidine** is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.<sup>[4]</sup> For this molecule, the presence of both hydroxyl (-OH)

and mercapto (-SH) groups, which can exist as their keto (=O) and thione (=S) forms respectively, leads to a complex equilibrium.

The principal tautomeric forms include:

- Thiol-Hydroxy Form: The aromatic form with distinct -SH and -OH groups.
- Thione-Hydroxy Form: Where the mercapto group exists as a C=S bond.
- Thiol-Keto Form: Where the hydroxyl group exists as a C=O bond.
- Thione-Keto Form: A non-aromatic di-oxo/thio form.

The dominant tautomer is highly dependent on the environment, such as the solvent and physical state (solution vs. solid).[5] In the solid state, intermolecular hydrogen bonding often stabilizes one form, whereas in solution, solvent polarity plays a key role. Spectroscopic analysis is essential to probe this equilibrium.[6][7] Understanding this tautomerism is not merely academic; it is fundamental to predicting the molecule's reactivity, its ability to act as a hydrogen bond donor or acceptor, and ultimately, its binding mode with biological targets.



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Caption: Tautomeric equilibrium of **2-Mercapto-4-hydroxy-5-cyanopyrimidine**.

## Synthesis and Purification

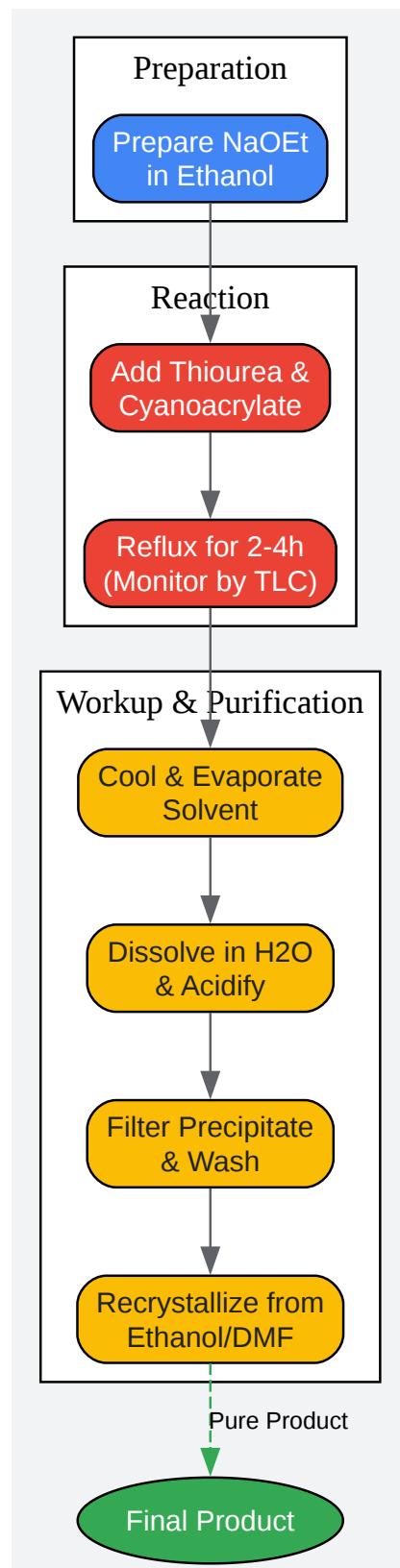
The synthesis of substituted pyrimidines like **2-Mercapto-4-hydroxy-5-cyanopyrimidine** is often achieved through multi-component condensation reactions, which are valued for their efficiency and atom economy.[1][8] A common and robust approach involves the condensation of thiourea with an activated cyanoacetic acid derivative.

## General Synthetic Protocol

A widely adopted method is the reaction between ethyl 2-cyano-3-ethoxyacrylate (or a similar activated precursor) and thiourea in the presence of a base such as sodium ethoxide in ethanol. The causality behind this choice is the high reactivity of the  $\alpha,\beta$ -unsaturated nitrile, which readily undergoes Michael addition with the nucleophilic thiourea, followed by intramolecular cyclization and aromatization to yield the pyrimidine ring.

### Step-by-Step Methodology:

- **Reaction Setup:** A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.
- **Addition of Reactants:** Thiourea is added to the stirred sodium ethoxide solution. Subsequently, ethyl 2-cyano-3-ethoxyacrylate is added dropwise at room temperature.
- **Reflux:** The reaction mixture is heated to reflux and maintained for several hours. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
- **Workup and Isolation:** After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~5-6.
- **Precipitation and Filtration:** The acidification causes the product to precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield the final product as a crystalline solid.

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Caption: General workflow for the synthesis of the target pyrimidine.

## Core Physicochemical Properties

The utility of a compound in research, particularly in drug development, is dictated by its physicochemical properties. These parameters influence solubility, membrane permeability, and formulation characteristics.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>3</sub> N <sub>3</sub> OS	[9]
Molecular Weight	153.17 g/mol	[9]
CAS Number	23945-49-5	[9][10]
Appearance	Typically a yellow to off-white crystalline solid	[9]
Melting Point	>300 °C (decomposes)	[11]
pKa	Predicted ~8.10 (for the thiol/hydroxyl groups)	[11]
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO and DMF	General knowledge for this class

## Analytical and Spectroscopic Characterization

Unambiguous characterization is crucial for confirming the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

### Spectroscopic Methods

- Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying functional groups. Key expected vibrations for **2-Mercapto-4-hydroxy-5-cyanopyrimidine** include a sharp, strong peak for the nitrile group (C≡N) around 2200-2250 cm<sup>-1</sup>, broad absorptions for O-H and N-H stretching in the 3000-3500 cm<sup>-1</sup> region, and characteristic peaks for C=O (keto tautomer) or C=S (thione tautomer) in the 1600-1700 cm<sup>-1</sup> and 1100-1250 cm<sup>-1</sup> regions.[12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: In a solvent like DMSO-d<sub>6</sub>, one would expect to see exchangeable protons for the -OH, -NH, and -SH groups, typically as broad singlets. A distinct singlet for the C6-H proton on the pyrimidine ring would also be present.
  - $^{13}\text{C}$  NMR: The spectrum would show distinct signals for the five carbon atoms, including the nitrile carbon (around 115-120 ppm), the carbons of the pyrimidine ring, and the C=S or C=O carbons, which are highly sensitive to the tautomeric form present in the solution. [\[13\]](#)
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the molecular ion peak  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$  corresponding to the calculated molecular weight of 153.17.

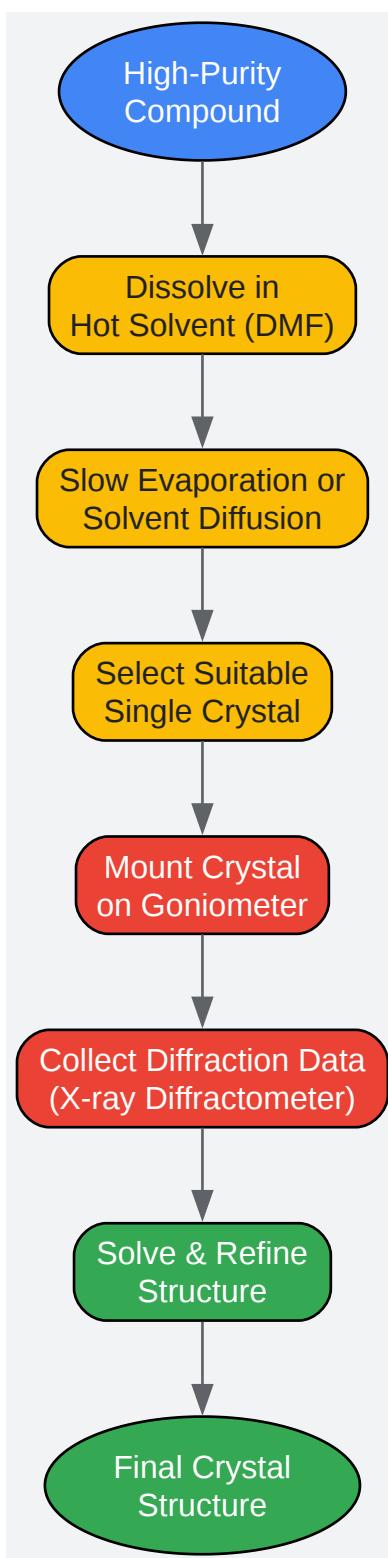
## X-ray Crystallography

While spectroscopic methods provide essential information, single-crystal X-ray diffraction provides the definitive solid-state structure.[\[14\]](#)[\[15\]](#) This technique is uniquely capable of elucidating the precise bond lengths, bond angles, and, most importantly, the dominant tautomeric form in the crystalline state. It also reveals the intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal lattice.

### Experimental Workflow: Single Crystal Growth and Analysis

- Crystal Growth: High-purity compound is dissolved in a suitable solvent (e.g., DMF, DMSO) to near saturation. The solution is left for slow evaporation at room temperature, or a solvent/anti-solvent diffusion method is employed (e.g., layering a solution in DMF with water or ethanol). The goal is to allow single, defect-free crystals to form over days or weeks.
- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

- Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise atomic positions.



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Caption: Standard workflow for X-ray crystallographic analysis.

## Thermal Stability Analysis

The thermal stability of a compound is a critical parameter for pharmaceutical development, influencing storage, formulation, and processing.

- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For **2-Mercapto-4-hydroxy-5-cyanopyrimidine**, a TGA thermogram would likely show stability up to a high temperature (>250-300 °C), followed by a sharp weight loss corresponding to decomposition.[16][17]
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC scan can reveal phase transitions, melting points, and decomposition events. For this compound, one would expect to see a strong endothermic or exothermic peak associated with its decomposition, corroborating the TGA data.

## Significance and Potential Applications

The structural motifs within **2-Mercapto-4-hydroxy-5-cyanopyrimidine** suggest several avenues for its application in drug discovery and materials science.

- Medicinal Chemistry Scaffold: The pyrimidine core is a "privileged scaffold" found in numerous approved drugs, including anticancer and antiviral agents. The functional groups on this molecule serve as versatile handles for further chemical modification to generate libraries of new compounds for biological screening.[18]
- Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands to coordinate with metal ions, forming metal complexes.[19] Such complexes are being investigated for various applications, including as potential anticancer agents where the metal center can introduce novel mechanisms of action.[20]
- Enzyme Inhibition: The cyano and mercapto groups are functionalities known to interact with active sites of various enzymes, particularly cysteine proteases, making this scaffold a promising starting point for designing enzyme inhibitors.[14]

The measured physicochemical properties, such as pKa and solubility, are vital for this progression. They directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of any potential drug candidate derived from this core structure.

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- To cite this document: BenchChem. [Physicochemical properties of 2-Mercapto-4-hydroxy-5-cyanopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185311#physicochemical-properties-of-2-mercaptop-4-hydroxy-5-cyanopyrimidine]

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